![molecular formula C16H12BrN3O2 B2584837 2-溴-N-[(4-氧代-3H-酞嗪-1-基)甲基]苯甲酰胺 CAS No. 896365-32-5](/img/structure/B2584837.png)

2-溴-N-[(4-氧代-3H-酞嗪-1-基)甲基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

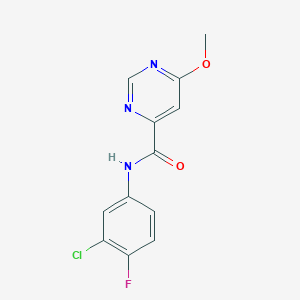

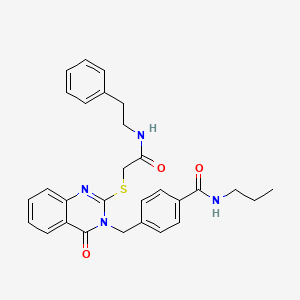

“2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide” is a chemical compound. Its molecular formula is C14H10BrN3O2 . It is an intermediate used in the synthesis of phthalazinone scaffolds .

Molecular Structure Analysis

The molecule contains a total of 40 bond(s). There are 27 non-H bond(s), 16 multiple bond(s), 4 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 N hydrazine(s), and 1 hydrazone(s) .Chemical Reactions Analysis

While specific chemical reactions involving “2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide” are not detailed in the retrieved sources, similar compounds have been involved in various chemical reactions. For example, catalytic protodeboronation of alkyl boronic esters has been reported .科学研究应用

化学合成和结构分析

- 研究探索了与2-溴-N-[(4-氧代-3H-酞嗪-1-基)甲基]苯甲酰胺相关的衍生物的合成和评价,重点关注它们作为抗精神病剂的潜力。一项研究涉及雷莫西必的构象受限衍生物,雷莫西必是一种与2-溴-N-[(4-氧代-3H-酞嗪-1-基)甲基]苯甲酰胺在结构上相关的化合物,以研究它们与多巴胺D-2受体的亲和力。然而,在这个系列中没有观察到亲和力的增强(Norman, Kelley, & Hollingsworth, 1993)。

新颖的合成方法

- 已经开发出针对与2-溴-N-[(4-氧代-3H-酞嗪-1-基)甲基]苯甲酰胺在结构上相关的化合物(例如同组胺和结构相关的(咪唑-4-基)烷基胺)的替代合成方法,突出了这些化学结构在合成类伊普罗米啶、H2-组胺能化合物中的灵活性和潜力(Elz & Schunack, 1987)。

生物活性及应用

- 对蛋白酶激活受体2(PAR2)的小分子激动剂的探索已经导致鉴定了具有2-溴-N-[(4-氧代-3H-酞嗪-1-基)甲基]苯甲酰胺核心结构的化合物。这些化合物,包括AC-55541和AC-264613,已经过研究,以了解它们在激活PAR2信号通路中的潜力,并对了解受体在各种生理过程中的作用具有意义(Gardell et al., 2008)。

药理潜力

- 2-溴-N-[(4-氧代-3H-酞嗪-1-基)甲基]苯甲酰胺的衍生物和类似物的药理潜力一直是研究的一个重要领域。研究已经合成和表征了这些化合物,以了解它们的谱、电化学和磁性,为开发新的治疗剂做出了贡献(Amudha, Thirumavalavan, & Kandaswamy, 1999)。

作用机制

Target of Action

The primary target of the compound 2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is the enzyme poly (ADP-ribose) polymerase (PARP) . PARP plays a crucial role in the process of DNA repair and genomic stability .

Mode of Action

2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide acts as an inhibitor of PARP . It binds to the active site of the enzyme, preventing it from attaching poly (ADP-ribose) to the target proteins. This inhibition disrupts the normal function of PARP, leading to an accumulation of DNA damage .

Biochemical Pathways

The inhibition of PARP by 2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide affects the DNA repair pathways . Specifically, it impacts the base excision repair pathway, which is responsible for repairing small, non-helix-distorting base lesions from the DNA. The disruption of this pathway leads to the accumulation of single-strand breaks, which can eventually lead to double-strand breaks .

Result of Action

The result of the action of 2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is the accumulation of DNA damage due to the inhibition of PARP . This can lead to cell death, particularly in cancer cells that are heavily reliant on PARP for survival .

属性

IUPAC Name |

2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2/c17-13-8-4-3-7-12(13)15(21)18-9-14-10-5-1-2-6-11(10)16(22)20-19-14/h1-8H,9H2,(H,18,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBWYIXRTNFOMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2584760.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2584762.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2584770.png)

![[9-(4-Ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2584771.png)

![(1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2584776.png)

amino]-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2584777.png)